

# Technical Guide: N,N,N',N'-Tetramethyl-L-tartramide

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *N,N,N',N'-Tetramethyl-L-tartramide*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties and synthesis of **N,N,N',N'-Tetramethyl-L-tartramide**, a chiral diamide widely utilized as a ligand in asymmetric synthesis. Its unique stereochemistry makes it a valuable tool in the development of chiral drugs and other enantiomerically pure compounds.

## Physicochemical and Structural Data

The fundamental properties of **N,N,N',N'-Tetramethyl-L-tartramide** are summarized in the table below. These values are critical for its application in experimental settings, influencing factors such as solubility, reaction kinetics, and purification methods.

Identifier	Value	Source
Molecular Formula	C <sub>8</sub> H <sub>16</sub> N <sub>2</sub> O <sub>4</sub>	PubChem[1], ECHEMI[2]
Molecular Weight	204.22 g/mol	PubChem[1], Sigma-Aldrich
Exact Mass	204.11100700 Da	PubChem[1], ECHEMI[2]
IUPAC Name	(2R,3R)-2,3-dihydroxy-N,N,N',N'-tetramethylbutanediamide	PubChem[1]
CAS Number	26549-65-5	ChemBK[3], ECHEMI[2]
Melting Point	184-186 °C	ChemBK[3], ECHEMI[2], Sigma-Aldrich[4]
Appearance	White crystalline powder	ChemBK[3], ECHEMI[2]
Solubility	Soluble in water and polar organic solvents (e.g., alcohols, ketones, esters)	ChemBK[3]
Optical Activity	[α] <sub>D</sub> <sup>20</sup> +46°, c = 3 in ethanol	Sigma-Aldrich[4]

## Synthesis Protocol: From Diethyl Tartrate

A common and effective method for the preparation of **N,N,N',N'-Tetramethyl-L-tartramide** involves the aminolysis of diethyl tartrate with dimethylamine. The following protocol is adapted from a well-established synthetic procedure.

Materials:

- Diethyl L-tartrate
- Anhydrous, liquid dimethylamine
- Methanol, freshly distilled
- Ethyl acetate (for recrystallization)

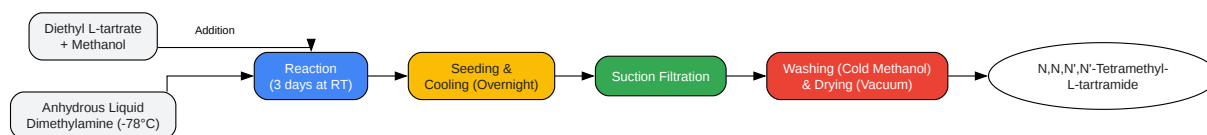
#### Procedure:

- **Reaction Setup:** In a 2-liter Erlenmeyer flask, prepare a mixture of 618 g (3 moles) of diethyl L-tartrate and 600 mL of freshly distilled methanol.[\[5\]](#)
- **Addition of Dimethylamine:** Carefully pour at least 450 mL (7 moles) of cold (-78°C), anhydrous liquid dimethylamine into the diethyl tartrate solution.[\[5\]](#)
- **Reaction:** Briefly swirl the mixture and then allow it to stand in a fume hood for 3 days, ensuring the flask is equipped with a drying tube.[\[5\]](#)
- **Crystallization and Isolation:**
  - After the 3-day reaction period, seed the solution if necessary and cool it in a refrigerator overnight to promote the formation of massive crystals.[\[5\]](#)
  - Collect the crystals by suction filtration.[\[5\]](#)
  - Concentrate the filtrate, seed, and cool again to obtain a second crop of crystals.[\[5\]](#)
- **Purification:**
  - Wash the combined crystalline product with cold methanol (-30°C).[\[5\]](#)
  - Dry the crystals under reduced pressure at a temperature of 70–100°C (using an oil bath). The resulting diamide is typically of sufficient purity for subsequent applications.[\[5\]](#)
  - For an analytically pure sample, recrystallization can be performed from a methanol-ethyl acetate mixture.[\[5\]](#)

**Yield:** This procedure typically yields 570–580 g (93–95%) of **N,N,N',N'-Tetramethyl-L-tartramide**.[\[5\]](#)

## Synthesis Workflow

The following diagram illustrates the key steps in the synthesis of **N,N,N',N'-Tetramethyl-L-tartramide** from diethyl tartrate.



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Caption: Workflow for the synthesis of **N,N,N',N'-Tetramethyl-L-tartramide**.

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## References

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- To cite this document: BenchChem. [Technical Guide: N,N,N',N'-Tetramethyl-L-tartramide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b020517#n-n-n-n-tetramethyl-l-tartramide-molecular-weight]

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